Diglycerol

Description

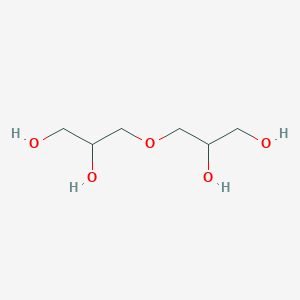

Structure

3D Structure

Properties

IUPAC Name |

3-(2,3-dihydroxypropoxy)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O5/c7-1-5(9)3-11-4-6(10)2-8/h5-10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLRAVKSCUXZTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COCC(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872273 | |

| Record name | 3,3'-Oxydi(propane-1,2-diol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid | |

| Record name | Propanediol, oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

627-82-7, 59113-36-9 | |

| Record name | Bis(2,3-dihydroxypropyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha'-Diglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diglycerin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059113369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diglycerol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanediol, oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Oxydi(propane-1,2-diol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxybispropanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-oxydi(propylene glycol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.,.ALPHA.'-DIGLYCEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC0A740LR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

diglycerol synthesis from glycerol etherification

An In-depth Technical Guide to the Synthesis of Diglycerol via Glycerol Etherification

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol, a primary byproduct of the biodiesel industry, has seen a significant increase in availability, making its conversion into value-added chemicals a critical area of research. Among its many potential derivatives, diglycerol (DG) and other polyglycerols (PGs) are particularly valuable. These glycerol ethers are utilized as emulsifiers, humectants, and stabilizers in the food, cosmetics, and pharmaceutical industries.[1] The most common route for synthesizing diglycerol is the direct, solvent-free etherification of glycerol, a condensation reaction that eliminates a water molecule to form an ether linkage. This guide provides a comprehensive technical overview of the synthesis of diglycerol from glycerol, focusing on reaction mechanisms, catalytic systems, experimental protocols, and process optimization.

Reaction Mechanisms: Acid vs. Base Catalysis

The etherification of glycerol can be catalyzed by both acids and bases, proceeding through distinct mechanistic pathways. The choice of catalyst significantly impacts reaction rates, selectivity towards linear versus branched isomers, and the formation of byproducts.

1. Base-Catalyzed Etherification (SN2 Pathway)

Base-catalyzed etherification is the more common and often more selective method for producing linear polyglycerols.[2] The reaction proceeds via an SN2-type mechanism. Initially, a strong base deprotonates one of the hydroxyl groups of a glycerol molecule, forming a more nucleophilic glyceroxide anion. This anion then attacks a primary carbon of a second glycerol molecule, with a hydroxyl group acting as the leaving group to form the ether bond and a hydroxide ion. This pathway generally favors the formation of linear dimers and oligomers.[3]

2. Acid-Catalyzed Etherification (SN1 Pathway)

In the presence of an acid catalyst, a hydroxyl group on a glycerol molecule is protonated, forming a good leaving group (water). The departure of the water molecule results in the formation of a carbocation intermediate. This carbocation is then attacked by a hydroxyl group from a second glycerol molecule. A final deprotonation step regenerates the acid catalyst and yields the diglycerol product. This SN1-type mechanism can lead to a wider range of products, including branched and cyclic isomers, and is often less selective than base catalysis.[2][3] Undesirable side reactions, such as dehydration to form acrolein, can also occur at elevated temperatures with acid catalysts.[2]

Catalytic Systems for Diglycerol Synthesis

A wide array of catalysts has been investigated for glycerol etherification. These can be broadly classified as homogeneous or heterogeneous.

Homogeneous Catalysts

Homogeneous catalysts, typically alkaline salts like NaOH, NaOAc, or Na₂CO₃, are highly soluble in glycerol, which can lead to high reaction rates.[2][4][5] However, their use presents significant downstream challenges, including difficult separation from the viscous product mixture, reactor corrosion, and the generation of basic aqueous waste, making them less environmentally friendly.[2]

Table 1: Performance of Homogeneous Catalysts in Glycerol Etherification

| Catalyst | Catalyst Loading | Temp. (°C) | Time (h) | Glycerol Conv. (%) | DG Select. (%) | TG Select. (%) | Reference(s) |

| NaOH | 0.5 mol% | 260 | 6 | 83.8 | - | - | [5] |

| NaOAc | 0.5 mol% | 260 | 6 | 72.8 | - | - | [5] |

| Na₂CO₃ | 1.74 mol% | 260 | 8 | 96 | 24 | 35 | [6] |

| NaOH | 0.35 wt% | 240 | - | - | - | - | [4] |

| K₂CO₃ | - | - | 0.5 (MW) | 100 | - | - | [3] |

MW: Microwave irradiation

Heterogeneous Catalysts

Heterogeneous solid catalysts are preferred for industrial applications due to their ease of separation, potential for regeneration and reuse, and reduced environmental impact.[5][7] While they may exhibit lower activity compared to homogeneous counterparts, requiring higher temperatures or longer reaction times, they often provide higher selectivity towards desired products like diglycerol and triglycerol.[1][5] Commonly studied heterogeneous catalysts include zeolites, hydrotalcites, and various metal oxides.

-

Zeolites: These microporous aluminosilicates, particularly when exchanged with alkali metal cations (e.g., Li⁺, Na⁺, K⁺), serve as effective basic catalysts.[8][9] The catalytic activity and selectivity are influenced by the type of cation and the zeolite framework. For instance, in X-type zeolites, activity for glycerol conversion follows the order XZ-K > XZ-Li > XZ-Na, while selectivity for DG and TG is XZ-Li > XZ-Na > XZ-K.[9]

-

Metal Oxides: Alkaline earth metal oxides (MgO, CaO, SrO, BaO) have demonstrated significant activity, which correlates with their basicity (BaO > SrO > CaO > MgO). Mixed-metal oxides, such as those derived from hydrotalcites or perovskites (e.g., Ca₁.₆Al₀.₄La₀.₆O₃), can offer enhanced stability and activity, achieving high glycerol conversion and diglycerol yields.[10][11][12]

Table 2: Performance of Heterogeneous Catalysts in Glycerol Etherification

| Catalyst | Catalyst Loading | Temp. (°C) | Time (h) | Glycerol Conv. (%) | DG Yield (%) | DG Select. (%) | Reference(s) |

| XZ-Li (Zeolite) | 3 wt% | 280 | 2 | 89.6 | 61.2 | 70.5 | [9] |

| XZ-Na (Zeolite) | 3 wt% | 280 | 2 | 79.4 | - | - | [8] |

| XZ-K (Zeolite) | 3 wt% | 280 | 2 | 89.3 | - | - | [8] |

| CaO | 2 wt% | 250 | - | 72 | 19 | - | [10][12] |

| Ca₁.₆Al₀.₄La₀.₆O₃ | 2 wt% | 250 | 8 | 96.3 | 52 | - | [10][12][13] |

| HTc-Ni₇₅% | - | >220 | - | - | - | 100 | [11] |

Experimental Protocols

The following sections detail generalized and specific experimental procedures for the synthesis of diglycerol.

General Experimental Workflow

The solvent-free etherification of glycerol is typically performed in a batch reactor. The process involves heating glycerol with a catalyst under an inert atmosphere to prevent oxidation, followed by catalyst removal and product purification, usually via vacuum distillation.

Protocol 1: Heterogeneous Catalysis with a Mixed-Oxide Catalyst [10][12]

-

Reactor Setup: A three-necked glass reactor is equipped with a mechanical stirrer, a temperature controller, and a condenser connected to a nitrogen inlet.

-

Charging: 50 g of anhydrous glycerol is loaded into the reactor.

-

Catalyst Addition: 2 wt% (1 g) of the heterogeneous catalyst (e.g., Ca₁.₆Al₀.₄La₀.₆O₃) is added to the glycerol.

-

Reaction: The mixture is heated to the desired reaction temperature (e.g., 250°C) under a continuous nitrogen flow while stirring. The reaction is allowed to proceed for a specified duration (e.g., 8 hours).

-

Work-up: After the reaction, the mixture is cooled to room temperature. The solid catalyst is separated from the liquid product mixture by filtration or centrifugation.

-

Analysis: The composition of the product mixture (glycerol, diglycerol, triglycerol, higher oligomers) is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization.

Protocol 2: Purification by Multi-Stage Distillation [4]

To obtain high-purity diglycerol, a multi-stage distillation process under high vacuum is necessary to separate it from unreacted glycerol and higher polyglycerols.

-

First Stage (Glycerol Removal): The crude product mixture is fed into a wiped-film or short-path evaporator at a reduced pressure (e.g., 0.5 to 5 mbar). The unreacted glycerol is removed as the distillate, which can be recycled back into the reactor.

-

Second Stage (Diglycerol Enrichment): The bottoms product from the first stage is distilled in a second short-path distillation zone at a lower pressure (e.g., 0.05 to 0.3 mbar). This yields a bottoms product containing at least 90% by weight diglycerol.

-

Third Stage (High-Purity Diglycerol): For even higher purity (>95%), the product from the second stage can be distilled again in a third short-path evaporator at a very low pressure (≤ 0.05 mbar) and a temperature of 185°C to 215°C. The final high-purity diglycerol is collected as the distillate.

Conclusion

The etherification of glycerol is a highly promising route for the production of value-added diglycerol. While homogeneous catalysts offer high conversion rates, heterogeneous systems, particularly mixed oxides and functionalized zeolites, provide a more sustainable and industrially viable pathway due to their reusability and high selectivity.[1][7] Optimal reaction conditions typically involve temperatures between 240°C and 280°C, with reaction times varying from 2 to 8 hours depending on the catalyst's activity.[9][13] Further advancements in catalyst design, focusing on enhancing stability and tuning the acid-base properties, will be crucial for improving the efficiency and economic feasibility of diglycerol synthesis, thereby contributing to a more sustainable chemical industry.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. US5710350A - Process for the production of diglycerol - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Glycerol etherification towards selective diglycerol over mixed oxides derived from hydrotalcites: effect of Ni loading - ProQuest [proquest.com]

- 12. researchgate.net [researchgate.net]

- 13. sciepub.com [sciepub.com]

An In-depth Technical Guide on the Enzymatic Synthesis of Diglycerol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of diglycerol and its derivatives, focusing on methodologies, key data, and reaction pathways. The shift towards green chemistry has propelled the use of enzymes, particularly lipases, as efficient and selective catalysts for producing these valuable compounds, which have widespread applications in the food, pharmaceutical, and cosmetic industries.

Introduction: The Rise of Enzymatic Synthesis

Diglycerol (DG) and its esters are non-ionic surfactants and emulsifiers prized for their biocompatibility and functional properties.[1] Traditionally synthesized through chemical methods at high temperatures, the focus has shifted to enzymatic routes to overcome issues of low selectivity, high energy consumption, and the formation of undesirable byproducts.[2][3] Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are the most prominent enzymes for this purpose, offering high catalytic efficiency under mild conditions, substrate specificity, and environmental friendliness.[3][4]

The primary enzymatic pathways for producing diglycerol and its derivatives, such as diacylglycerols (DAGs), are glycerolysis and esterification. These processes allow for the synthesis of "designer lipids" or structured lipids with specific fatty acids at defined positions on the glycerol backbone, which is of significant interest for developing functional foods and pharmaceutical excipients.[3][5]

Core Enzymatic Synthesis Pathways

The enzymatic production of diglycerol and its derivatives primarily follows two main routes: the glycerolysis of triglycerides and the direct esterification of glycerol or diglycerol with fatty acids.

2.1. Lipase-Catalyzed Glycerolysis

Glycerolysis involves the reaction of a triglyceride (TAG) with glycerol to produce a mixture of monoacylglycerols (MAGs) and diacylglycerols (DAGs).[4][6] This method is a promising approach for converting vegetable oils directly into valuable partial acylglycerols.[3] The reaction equilibrium can be manipulated to favor the production of DAGs. A significant challenge in this process is the low miscibility of glycerol (hydrophilic) and oil (lipophilic), which can be addressed by using solvents, surfactants, or performing the reaction in solvent-free systems under vigorous agitation.[3][7]

2.2. Lipase-Catalyzed Esterification

Esterification is the reaction between an alcohol (glycerol or diglycerol) and a fatty acid to form an ester with the removal of water.[2] This is a direct and versatile method for producing specific diglycerol esters. To shift the reaction equilibrium towards ester synthesis, the water produced must be continuously removed, often achieved through methods like nitrogen flushing, the addition of molecular sieves, or performing the reaction under vacuum.[2][8] This route is particularly useful for synthesizing structured lipids with defined properties.[5] For instance, 1,3-diglycerides can be synthesized using sn-1,3-specific lipases, which can then be esterified with a different fatty acid at the sn-2 position to create a specific MLM-type structured triglyceride.[5]

Key Biocatalysts in Diglycerol Synthesis

Lipases are the workhorses of enzymatic diglycerol synthesis. Their utility is often enhanced through immobilization, which improves stability, allows for reuse, and simplifies product purification.

-

Candida antarctica Lipase B (CALB): Commercially available as Novozym 435, CALB is one of the most widely used lipases due to its high activity, stability, and broad substrate specificity.[2][6] It is a non-regiospecific lipase, meaning it can catalyze reactions at all three positions of the glycerol backbone.[9]

-

Thermomyces lanuginosus Lipase (TLL): Often used in its immobilized form (Lipozyme TL IM), TLL is an sn-1,3-specific lipase.[10] This specificity is highly valuable for producing structured lipids like 1,3-diacylglycerols.[5]

-

Rhizomucor miehei Lipase (RML): Commercially known as Lipozyme RM IM, this is another sn-1,3-specific lipase frequently employed in glycerolysis and esterification reactions to produce specific acylglycerols.[4][5]

The choice of lipase depends on the desired product. Non-specific lipases are suitable for producing a mixture of glycerides, while sn-1,3-specific lipases are essential for creating structured lipids with specific positional isomers.[5][9]

Quantitative Data on Enzymatic Synthesis

The efficiency of enzymatic synthesis is influenced by several parameters, including temperature, enzyme load, substrate molar ratio, and reaction time. The following tables summarize quantitative data from various studies.

Table 1: Lipase-Catalyzed Synthesis of Diacylglycerols (DAGs) via Glycerolysis

| Lipase Source | Substrate | Temp (°C) | Enzyme Load | Substrate Ratio (Glycerol:Oil) | Time (h) | DAG Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Candida antarctica B | Soybean Oil | 55-65 | 5-10% (w/w oil) | 2:1 (molar) | 8-12 | 45-48 | [4] |

| Candida antarctica B | Various Edible Oils | 65 | Not specified | 1:1 (molar) | 48 | Varies | [9] |

| Novozym 435 | Olive Oil | 70 | 9.0% (w/w) | 6:1 (molar) | 2 | 17 | [7] |

| Lipozyme TL IM | Palm Olein | Not specified | Not specified | Not specified | Not specified | Model Dependent |[11] |

Table 2: Enzymatic Esterification for Diglycerol and Polyglycerol Ester Production

| Lipase Source | Substrates | Temp (°C) | Enzyme Load | Substrate Ratio | Time (h) | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|---|

| Novozym 435 | Diglycerol, Oleic Acid | 77 | 5.8% (w/w) | Not specified | Not specified | 93.9% Acid Conversion | [2] |

| Lipozyme 435 | Polyglycerol, Fatty Acids | 84.5 | 1.41% (w/w) | 1.35:1 (Polyglycerol:Acid) | 6 | 67-72% Esterification | [12] |

| Lipozyme RM IM | Monoglyceride, Caprylic Acid | 60 | Not specified | 1:1 (molar) | Not specified | ~44% DG Content | [13] |

| Novozym 435 | Glycerol, Sebacic Acid | 90 | 10-15% (w/w) | Not specified | >60 | High MW Polymer |[14] |

Experimental Protocols

The following are generalized protocols for the key enzymatic reactions, based on common methodologies reported in the literature.

Protocol 1: Lipase-Catalyzed Glycerolysis for Diacylglycerol (DAG) Production

-

Reactant Preparation: A triglyceride source (e.g., soybean oil) and glycerol are added to a temperature-controlled reaction vessel. A typical molar ratio is 1:2 (oil:glycerol).[4]

-

Enzyme Addition: The immobilized lipase (e.g., Novozym 435 or Lipozyme RM IM) is added to the mixture. The enzyme load typically ranges from 5% to 10% by weight of the oil.[4][7]

-

Reaction Conditions: The reaction is conducted in a solvent-free system under continuous stirring (e.g., 300-600 rpm) to ensure adequate mixing of the immiscible phases.[7][15] The temperature is maintained between 55°C and 70°C.[4][7]

-

Water/Byproduct Removal: The reaction can be performed under vacuum or with nitrogen sparging to remove any water that could promote hydrolysis side reactions.[8]

-

Monitoring and Termination: The reaction progress is monitored by taking aliquots at regular intervals and analyzing the composition (TAG, DAG, MAG, FFA) using techniques like HPLC or GC.[7][12]

-

Product Recovery: Once the desired conversion is achieved (typically after 8-24 hours), the reaction is stopped by filtering out the immobilized enzyme.[6] The enzyme can be washed with a solvent, dried, and stored for reuse.

-

Purification: The product mixture is then purified, often using molecular distillation, to separate the DAG-enriched fraction from unreacted glycerol, TAGs, and MAGs.[6]

Protocol 2: Lipase-Catalyzed Esterification of Diglycerol with a Fatty Acid

-

Reactant Preparation: Pure diglycerol and a specific fatty acid (e.g., oleic acid) are added to a reaction vessel.[2]

-

Enzyme Addition: Immobilized lipase (e.g., Novozym 435) is added to the mixture, typically at a concentration of 1-6% of the total substrate mass.[2]

-

Reaction Conditions: The reaction is carried out in a solvent-free system at a controlled temperature, often between 65°C and 85°C, with constant stirring.[2][15]

-

Water Removal: To drive the equilibrium towards ester formation, water produced during the reaction is continuously removed. This is a critical step and can be accomplished by adding molecular sieves (e.g., 0.2 g for a small-scale reaction) or applying a vacuum.[8][16]

-

Monitoring and Termination: Acid value titration or chromatographic analysis is used to monitor the conversion of the fatty acid.[8]

-

Product Recovery: Upon reaching high conversion (e.g., >90%), the reaction is stopped, and the immobilized enzyme is recovered by filtration for subsequent reuse.[2]

-

Purification: The final product, a diglycerol monoester, is purified to remove any unreacted starting materials or byproducts.

Visualizing Synthesis Pathways and Workflows

Diagrams created using Graphviz provide clear visual representations of the processes involved.

Caption: General workflow for the enzymatic synthesis and purification of diglycerol derivatives.

Caption: Reaction pathway for the lipase-catalyzed glycerolysis of triglycerides.

Caption: Two-step enzymatic pathway to synthesize a structured MLM-type triglyceride.

Conclusion and Future Outlook

The enzymatic synthesis of diglycerol and its derivatives represents a significant advancement over traditional chemical methods, offering enhanced specificity, milder reaction conditions, and improved sustainability. Immobilized lipases, particularly Novozym 435 and Lipozyme RM IM, have proven to be robust and efficient catalysts for these transformations. By carefully controlling reaction parameters, it is possible to produce high yields of diglycerol, diacylglycerols, and their esters, tailored for specific applications in the pharmaceutical, cosmetic, and food industries.

Future research will likely focus on the discovery and engineering of novel lipases with enhanced stability and selectivity, the development of more efficient and integrated downstream processing for product purification, and the expansion of the substrate scope to produce a wider array of novel structured lipids with unique functionalities for advanced drug delivery systems and medical nutrition.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ocl-journal.org [ocl-journal.org]

- 4. Monoglycerides and diglycerides synthesis in a solvent-free system by lipase-catalyzed glycerolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Monoglyceride and diglyceride production through lipase-catalyzed glycerolysis and molecular distillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Lipase-catalyzed glycerolysis extended to the conversion of a variety of edible oils into structural fats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Immobilization of Lipase from Thermomyces Lanuginosus and Its Glycerolysis Ability in Diacylglycerol Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Kinetic study of lipase-catalyzed glycerolysis of palm olein using Lipozyme TLIM in solvent-free system | Semantic Scholar [semanticscholar.org]

- 12. Enzymatic Synthesis of Polyglycerol Fatty Acid Esters and Their Application as Emulsion Stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pure.seoultech.ac.kr [pure.seoultech.ac.kr]

- 14. Frontiers | Different methods of synthesizing poly(glycerol sebacate) (PGS): A review [frontiersin.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structural Characterization of Diglycerol Isomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diglycerol, a polyol formed by the etherification of two glycerol molecules, is a versatile ingredient increasingly utilized in the pharmaceutical, cosmetic, and food industries for its properties as an emulsifier, humectant, and solvent. The etherification process can result in three distinct structural isomers: α,α'-diglycerol (linear), α,β-diglycerol (branched), and β,β'-diglycerol (branched).[1][2] Each isomer possesses unique physicochemical properties that can significantly influence the performance, stability, and safety of a final product. Therefore, the precise structural characterization and quantification of these isomers are critical for quality control, formulation development, and regulatory compliance.

This technical guide provides a comprehensive overview of the core analytical methodologies for the structural characterization of diglycerol isomers. It details the experimental protocols for key chromatographic and spectroscopic techniques, presents quantitative data in a comparative format, and illustrates analytical workflows and principles through logical diagrams.

Caption: The three structural isomers of diglycerol.

Chromatographic Separation Techniques

Chromatography is fundamental to separating the structurally similar diglycerol isomers from a mixture before their identification and quantification.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for analyzing diglycerols. However, due to their high boiling points and polar nature, direct analysis is challenging and can lead to thermal decomposition.[3] Derivatization is therefore a mandatory step to increase volatility and thermal stability.[3][4][5]

The most common derivatization method is silylation, where the hydroxyl groups are converted to trimethylsilyl (TMS) ethers using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[6][7]

Caption: Experimental workflow for GC-MS analysis of diglycerol isomers.

Experimental Protocol: GC-MS Analysis of Silylated Diglycerol Isomers

-

Sample Preparation: Accurately weigh approximately 10 mg of the diglycerol sample into a 2 mL autosampler vial.

-

Dissolution: Add 500 µL of a suitable solvent, such as pyridine or N,N-Dimethylformamide (DMF). Vortex to dissolve.

-

Derivatization: Add 100 µL of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).[6] Cap the vial tightly and vortex for 30 seconds.

-

Reaction: Heat the vial at 70°C for 30 minutes to ensure complete derivatization of all hydroxyl groups.[8]

-

Cooling: Allow the vial to cool to room temperature before analysis.

-

GC-MS Parameters:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

Inlet: Use a split/splitless inlet at 280°C.

-

Column: A non-polar column, such as a 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent, is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.

-

MS Detector: Use Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 50-600. The ion source temperature should be 230°C.

-

-

Data Analysis: Identify peaks based on retention times and characteristic mass spectra.

Table 1: Expected GC-MS Data for TMS-Derivatized Diglycerol Isomers

| Isomer | Expected Elution Order | Key Mass Fragments (TMS derivative) | Notes |

|---|---|---|---|

| α,α'-Diglycerol | Last | m/z 205, 218, 307 | The linear structure may lead to a slightly longer retention time compared to branched isomers. |

| α,β-Diglycerol | Intermediate | m/z 205, 218, 307 | Fragmentation patterns are often similar among isomers, making chromatographic separation crucial. |

| β,β'-Diglycerol | First | m/z 205, 218, 307 | The more compact, branched structure may lead to a slightly shorter retention time. |

Note: The fragmentation of silylated polyols often yields common ions like m/z 73 [(Si(CH₃)₃)⁺] and 147 [(CH₃)₂Si=O-Si(CH₃)₃⁺]. Specific isomer differentiation relies heavily on high-resolution chromatography and subtle differences in the relative abundance of higher mass fragments.

High-Performance Liquid Chromatography (HPLC)

HPLC, especially when coupled with mass spectrometry (LC-MS), offers a powerful alternative for separating diglycerol isomers without the need for derivatization.[9] Reversed-phase chromatography on a C18 column is a common approach.[8] Due to the lack of a strong chromophore, detection can be achieved using a Refractive Index (RI) detector for quantification or, more powerfully, a mass spectrometer for both identification and quantification.[8]

Caption: Experimental workflow for LC-MS analysis of diglycerol isomers.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a stock solution of the diglycerol sample at 1 mg/mL in the initial mobile phase (e.g., 95:5 water:acetonitrile). Serially dilute to create working standards.

-

HPLC-MS Parameters:

-

Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 5 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile with 5 mM ammonium acetate.

-

Gradient: Start at 5% B, hold for 1 minute, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30°C.

-

MS Detector: Electrospray Ionization (ESI) in positive ion mode.

-

Ionization Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.

-

Data Acquisition: Scan for adduct ions, such as the ammonium adduct [M+NH₄]⁺ (m/z 184.1) or sodium adduct [M+Na]⁺ (m/z 189.1).

-

-

Tandem MS (MS/MS): For structural confirmation, perform product ion scans on the selected precursor ion (e.g., m/z 184.1). The fragmentation patterns can help differentiate isomers.

Spectroscopic Characterization

While chromatography separates the isomers, spectroscopy provides the detailed structural information needed for unambiguous identification.

Mass Spectrometry (MS)

MS provides molecular weight information and structural details through fragmentation analysis. The fragmentation patterns of diglycerol isomers, particularly in tandem MS (MS/MS) experiments, can reveal the connectivity of the glycerol units. The fragmentation of diglyceride (diacylglycerol) adducts serves as a useful model, where neutral losses of fatty acids are dependent on their position.[10][11] Similarly, the cleavage of the ether bond or losses of water and formaldehyde units in diglycerol will differ based on the linkage.

Caption: Logical diagram of isomer differentiation using MS/MS fragmentation.

Table 2: Key Diagnostic Ions in ESI-MS/MS for Diglyceride Isomer Differentiation This table uses diacylglycerol (DAG) fragmentation as an illustrative proxy for the principles of diglycerol ether analysis, as specific MS/MS data for diglycerol isomers is sparse in readily available literature.

| Ion Type | Description | Significance in Isomer Analysis |

|---|---|---|

| [M+NH₄]⁺ | Ammonium adduct of the parent molecule. | Common precursor ion for Collision-Induced Dissociation (CID). |

| [M+NH₄ - H₂O]⁺ | Loss of a water molecule. | Common fragment for polyols. |

| [M+NH₄ - (RCOOH+NH₃)]⁺ | Loss of a fatty acid and ammonia (for DAGs). | The relative abundance of ions from the loss of different fatty acids helps determine their position (sn-1/3 vs. sn-2).[11][12] This principle applies to the differential cleavage of diglycerol ether bonds. |

| [RCO]⁺ | Acylium ion (for DAGs). | Indicates the fatty acids present. |

For diglycerol ethers, the key fragments would arise from the cleavage of the C-O-C ether bond and subsequent losses of water or formaldehyde units, with the relative probabilities of these fragmentation pathways differing between the linear and branched isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most definitive technique for the structural elucidation of isomers without the need for reference standards.[13][14] Both ¹H and ¹³C NMR provide a wealth of information based on the chemical environment of each nucleus.[15]

-

¹H NMR: Can distinguish isomers by analyzing the chemical shifts and coupling patterns of the methine (CH) and methylene (CH₂) protons on the glycerol backbones. The symmetry of the α,α' and β,β' isomers results in simpler spectra compared to the asymmetric α,β isomer.[13]

-

¹³C NMR: Provides a distinct signal for each carbon atom in a unique chemical environment. The number of signals and their chemical shifts directly reveal the symmetry and connectivity of the molecule, making it highly effective for differentiating the three isomers.[15]

-

2D NMR (COSY, HSQC, HMBC): These advanced techniques are used to establish proton-proton (COSY) and proton-carbon (HSQC, HMBC) correlations, allowing for the complete and unambiguous assignment of all signals and confirmation of the isomeric structure.[14][16]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 10-20 mg of the purified diglycerol isomer or mixture in approximately 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

If necessary, acquire 2D spectra (COSY, HSQC, HMBC) to resolve ambiguities and confirm assignments.

-

-

Data Analysis:

-

Integrate the ¹H NMR signals to determine the relative ratios of different protons.

-

Compare the number of signals and the chemical shifts in the ¹³C NMR spectrum to the expected patterns for each isomer. The α,β-isomer will have six unique carbon signals, while the symmetric α,α'- and β,β'-isomers will have fewer.

-

Table 3: Predicted ¹³C NMR Chemical Shift Differences for Diglycerol Isomers

| Isomer | Symmetry | Expected Number of ¹³C Signals | Key Differentiating Signals |

|---|---|---|---|

| α,α'-Diglycerol | Symmetric (C₂) | 3 | Signals corresponding to two identical CH₂-O-CH₂ linkages and two identical CH(OH) carbons. |

| α,β-Diglycerol | Asymmetric | 6 | Six unique signals for each carbon in the molecule. The presence of both primary and secondary ether linkages will be evident. |

| β,β'-Diglycerol | Symmetric (C₂) | 3 | Signals corresponding to a central CH-O-CH linkage and two identical CH₂(OH) carbons. |

Note: Absolute chemical shifts are solvent-dependent. The key diagnostic is the number of unique signals and their relative positions.

Conclusion

The structural characterization of diglycerol isomers requires a multi-technique approach. Chromatographic methods, primarily GC-MS after derivatization or LC-MS, are essential for the separation of the isomers. Following separation, spectroscopic techniques, particularly NMR and tandem mass spectrometry, provide the definitive structural information required for unambiguous identification. By employing the detailed protocols and analytical logic outlined in this guide, researchers, scientists, and drug development professionals can effectively characterize diglycerol isomers to ensure product quality, safety, and efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Polyglycerol fatty acid esters analysis | Cyberlipid [cyberlipid.gerli.com]

- 10. Multidimensional Mass Spectrometry-based Shotgun Lipidomics Analysis of Vinyl Ether Diglycerides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. researchgate.net [researchgate.net]

- 16. Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

Diglycerol: A Technical Whitepaper on Biodegradability and Environmental Impact

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diglycerol (CAS No: 59113-36-9), a polyol derived from the dimerization of glycerol, is increasingly utilized in pharmaceuticals, cosmetics, and food industries for its versatile properties as a humectant, emulsifier, and solvent. As regulatory scrutiny and consumer demand for sustainable ingredients intensify, a thorough understanding of the environmental profile of such chemicals is paramount. This technical guide provides a comprehensive analysis of the biodegradability and ecotoxicological impact of diglycerol, supported by quantitative data, detailed experimental protocols, and process visualizations to aid researchers and developers in their environmental risk assessments. Evidence suggests diglycerol is readily biodegradable and exhibits low aquatic toxicity, positioning it as an environmentally compatible ingredient.

Biodegradability

The biodegradability of a substance is a critical measure of its environmental persistence. Chemicals that are "readily biodegradable" are expected to be rapidly and completely broken down by microorganisms in aquatic environments.

Quantitative Biodegradability Data

While specific biodegradation studies on diglycerol are not extensively published, data from structurally analogous compounds, such as polyglycerol-3, provide a strong basis for assessment. The U.S. Environmental Protection Agency anticipates that diglycerol is readily biodegradable based on these surrogate data.[1]

| Substance | Test Guideline | Inoculum | Duration | Result | Classification | Reference |

| Polyglycerol-3 | OECD 301D (Closed Bottle Test) | Activated Sludge | 28 days | 60% degradation | Readily Biodegradable | [1] |

| Glycerol | OECD 301D | Activated Sludge | 30 days | 92% degradation | Readily Biodegradable | [2] |

Table 1: Summary of Ready Biodegradability Data for Diglycerol and Surrogates.

Experimental Protocol: OECD Guideline 301D – Closed Bottle Test

The OECD 301D test is a stringent method for assessing ready biodegradability in an aerobic aqueous medium.[3] The data for the surrogate, polyglycerol-3, was generated using this protocol.[1]

Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms (typically from sewage treatment plant effluent) and kept in completely full, stoppered bottles in the dark at a constant temperature.[4][5][6] The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period. The percentage of biodegradation is calculated by expressing the measured oxygen consumption as a percentage of the Theoretical Oxygen Demand (ThOD).[4]

Methodology:

-

Test Substance Preparation: A stock solution of the test substance is prepared in a mineral medium. The concentration is typically set to yield an oxygen demand of at least 50-100% of the initial dissolved oxygen concentration (approx. 2 mg/L).[5]

-

Inoculum: The inoculum is typically derived from the effluent of a domestic wastewater treatment plant. It is prepared to ensure a low concentration of microorganisms in the final test bottles.[5]

-

Test Setup: A series of Biochemical Oxygen Demand (BOD) bottles are prepared:

-

Test Bottles: Containing mineral medium, inoculum, and the test substance.

-

Blank Control: Containing mineral medium and inoculum only, to measure the oxygen consumption of the inoculum itself.

-

Reference Control: Containing a readily biodegradable reference substance (e.g., sodium benzoate or aniline) to validate the activity of the inoculum.[5]

-

Toxicity Control (Optional): Containing the test substance and the reference substance to check for inhibitory effects.

-

-

Incubation: The sealed bottles are incubated in the dark at 20-22°C for 28 days.[3][5]

-

Measurement: The dissolved oxygen concentration in replicate bottles is measured at specific time intervals (e.g., days 0, 7, 14, 21, and 28).[5]

-

Data Analysis: The percentage of biodegradation is calculated as: % Degradation = [(BODt - BODblank) / ThOD] * 100

-

BODt = Oxygen consumption in the test bottle at time t.

-

BODblank = Mean oxygen consumption in the blank control.

-

ThOD = Theoretical Oxygen Demand of the test substance.

-

-

Pass Criteria: For a substance to be classified as "readily biodegradable," it must achieve ≥60% of its ThOD within a 10-day window, which itself must occur within the 28-day test period.[3] The 10-day window begins when 10% biodegradation is reached.[3]

Visualized Experimental Workflow & Biodegradation Pathway

Caption: Workflow for the OECD 301D Ready Biodegradability Test.

Caption: Hypothetical aerobic biodegradation pathway of diglycerol.

Environmental Impact & Ecotoxicity

Beyond persistence, the potential for a substance to cause harm to aquatic organisms is a cornerstone of its environmental risk assessment. Data for polyglycerol, a close structural relative of diglycerol, indicates a low potential for aquatic toxicity.

Quantitative Ecotoxicity Data

The following table summarizes acute toxicity data for polyglycerol across three trophic levels. High LC50/EC50 values are indicative of low toxicity.

| Trophic Level | Species | Test Guideline (Typical) | Endpoint | Result (mg/L) | Classification | Reference |

| Fish | Danio rerio (Zebra Fish) | OECD 203 | 96h LC50 | > 500 | Not harmful | [7] |

| Invertebrate | Daphnia magna | OECD 202 | 48h EC50 | > 1000 | Not harmful | [7] |

| Algae | P. subcapitata | OECD 201 | 72h EC50 | > 1000 | Not harmful | [7] |

Table 2: Summary of Acute Aquatic Ecotoxicity Data for Polyglycerol.

Experimental Protocols: Aquatic Toxicity Testing

OECD 203: Fish, Acute Toxicity Test

-

Principle: Determines the concentration of a substance that is lethal to 50% (LC50) of the test fish over a 96-hour exposure.[7][8][9][10][11]

-

Methodology: Fish (e.g., Zebra Fish or Rainbow Trout) are exposed to at least five concentrations of the test substance in a geometric series.[8][9] Mortalities are recorded at 24, 48, 72, and 96 hours.[8][9] A control group is run in parallel. The 96-hour LC50 is calculated from the concentration-mortality data.[8]

OECD 202: Daphnia sp., Acute Immobilisation Test

-

Principle: Determines the concentration that immobilizes 50% (EC50) of Daphnia magna within 48 hours.[1][12][13][14][15]

-

Methodology: Young daphnids (<24 hours old) are exposed to a range of concentrations of the test substance.[12][14] Immobilization (defined as the inability to swim after gentle agitation) is observed at 24 and 48 hours.[1][13] The 48-hour EC50 is calculated from the concentration-immobilization data.[1]

OECD 201: Alga, Growth Inhibition Test

-

Principle: Assesses the effect of a substance on the growth of a freshwater algal species (e.g., Pseudokirchneriella subcapitata) over 72 hours.[16][17][18][19][20]

-

Methodology: Exponentially growing algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium.[16][20] The growth inhibition is measured by determining the cell density over time compared to a control.[17] The EC50 is calculated based on the reduction in either growth rate or yield.[16]

Bioaccumulation Potential

Bioaccumulation is the process by which chemicals are taken up by an organism either directly from exposure to a contaminated medium or by consumption of food containing the chemical. The octanol-water partition coefficient (log Pow) is a key indicator of a substance's potential to bioaccumulate.

-

A safety data sheet for polyglycerol lists a log Pow of -2 .[7]

-

This highly negative value indicates that the substance is very hydrophilic (water-soluble) and has a very low potential to bioaccumulate in fatty tissues of organisms. The EPA concurs, noting a lack of bioaccumulation for diglycerol.[1]

Visualized Environmental Risk Assessment Logic

Caption: Logic diagram for environmental risk assessment of a chemical.

Conclusion

The available data provides strong evidence that diglycerol possesses a favorable environmental profile. Based on studies of structurally similar polyglycerols, it is anticipated to be readily biodegradable, meaning it is unlikely to persist in the environment.[1] Furthermore, ecotoxicity studies indicate that it is not harmful to key aquatic organisms at high concentrations.[7] Its hydrophilic nature, evidenced by a negative log Pow value, suggests a very low potential for bioaccumulation.[1][7] Collectively, these characteristics support the use of diglycerol as an environmentally responsible ingredient in a variety of applications, aligning with the principles of green chemistry and sustainable product development.

References

- 1. shop.fera.co.uk [shop.fera.co.uk]

- 2. aquachem.co.kr [aquachem.co.kr]

- 3. contractlaboratory.com [contractlaboratory.com]

- 4. OECD 301D: Closed Bottle Ready Biodegradability Test - Aropha [aropha.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. OECD 301D - Biodegradation Closed Bottle Test - Situ Biosciences [situbiosciences.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. biotecnologiebt.it [biotecnologiebt.it]

- 10. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 11. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 12. biotecnologiebt.it [biotecnologiebt.it]

- 13. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 16. biotecnologiebt.it [biotecnologiebt.it]

- 17. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]

- 18. catalog.labcorp.com [catalog.labcorp.com]

- 19. eurofins.com.au [eurofins.com.au]

- 20. oecd.org [oecd.org]

solubility of diglycerol in different organic solvents

An In-depth Technical Guide on the Solubility of Diglycerol in Different Organic Solvents

Introduction

Diglycerol, a dimer of glycerol, is a versatile polyol with a growing range of applications in the pharmaceutical, cosmetic, and food industries. Its utility as a humectant, emulsifier, and solvent is intrinsically linked to its solubility characteristics in various media. For researchers, scientists, and drug development professionals, a comprehensive understanding of diglycerol's solubility in organic solvents is crucial for formulation development, reaction chemistry, and purification processes. This technical guide provides a detailed overview of the available solubility data for diglycerol, outlines a robust experimental protocol for its determination, and offers insights into the behavior of analogous polyols to inform formulation strategies.

Understanding Diglycerol and its Properties

Diglycerol (C6H14O5) is a hygroscopic, viscous liquid that is colorless to light yellow. It is characterized by the presence of four hydroxyl groups, which contribute to its polarity and hydrogen bonding capacity, significantly influencing its solubility. While it is known to be soluble in water and ethanol, its behavior in a wider range of organic solvents is less documented.

Qualitative Solubility of Diglycerol

Qualitative data provides a foundational understanding of diglycerol's affinity for different solvent classes. The available information is summarized in the table below.

| Solvent Class | Solvent | Solubility |

| Polar Protic | Water | Soluble |

| Ethanol | Soluble | |

| Methanol | Slightly Soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Chlorinated | Chloroform | Slightly Soluble |

| Ethers | Diethyl Ether | Insoluble |

Quantitative Solubility Data of Analogous Polyols

Due to a lack of specific quantitative solubility data for diglycerol in the public domain, this guide presents data for structurally related polyols: glycerol, diethylene glycol, and polyethylene glycol (PEG 400). This information can serve as a valuable proxy for predicting the behavior of diglycerol and for selecting potential solvent systems for further investigation.

| Polyol | Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |

| Glycerol | Acetone | 20 | Miscible |

| Ethanol | 20 | Miscible | |

| Methanol | 20 | Miscible | |

| n-Butanol | 20 | Soluble | |

| Ethyl Acetate | 20 | 9.1 | |

| Diethylene Glycol | Acetone | 25 | Miscible |

| Ethanol | 25 | Miscible | |

| Methanol | 25 | Miscible | |

| Toluene | 25 | 1.2 | |

| Polyethylene Glycol 400 | Acetone | 25 | Miscible |

| Ethanol | 25 | Miscible | |

| Methanol | 25 | Miscible | |

| Toluene | 25 | Soluble |

Note: The solubility of glycerol in n-butanol, and PEG 400 in toluene is described as "soluble" or "miscible" in many sources, indicating high solubility, though precise quantitative values at 20°C are not consistently available.

Experimental Protocol for Determining Diglycerol Solubility

A precise and reproducible experimental protocol is essential for generating reliable quantitative solubility data. The following methodology is a synthesized approach based on established practices for determining the solubility of organic compounds.

Principle

This method is based on the isothermal equilibrium technique. A saturated solution of diglycerol in the selected organic solvent is prepared, and the concentration of diglycerol in the supernatant is determined analytically after a defined equilibration period.

Materials and Equipment

-

Diglycerol (analytical grade)

-

Organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator capable of maintaining a constant temperature (± 0.1 °C)

-

Vials with screw caps

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector - RID) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of diglycerol to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a predetermined period (e.g., 24-48 hours) with continuous agitation. The equilibration time should be sufficient to ensure that the solution has reached saturation, which can be confirmed by taking measurements at different time points until a constant concentration is observed.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated HPLC-RID or GC-FID method to determine the concentration of diglycerol.

-

Prepare a calibration curve using standard solutions of diglycerol of known concentrations in the same solvent.

-

-

Calculation:

-

Calculate the solubility of diglycerol in the solvent using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor) / 10

-

Experimental Workflow Diagram

Caption: Workflow for determining diglycerol solubility.

Conclusion

An In-Depth Technical Guide to the Thermal Stability of Diglycerol for Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycerol, a polyol composed of two glycerol units linked by an ether bond, is a versatile and increasingly important ingredient in various industrial applications, including pharmaceuticals, cosmetics, and food production. Its properties as a humectant, solvent, emulsifier, and stabilizer make it a valuable component in numerous formulations.[1] For many of these applications, particularly those involving heat treatment during manufacturing, storage, or final use, a thorough understanding of diglycerol's thermal stability is paramount. This technical guide provides a comprehensive overview of the thermal behavior of diglycerol, including its decomposition profile and the experimental protocols used for its evaluation.

Physicochemical Properties of Diglycerol

A foundational understanding of diglycerol's physical and chemical properties is essential before delving into its thermal stability. These properties influence its behavior at elevated temperatures and its suitability for various applications.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O₅ | [2] |

| Molecular Weight | 166.17 g/mol | [2] |

| Appearance | Clear, viscous liquid | [2] |

| Boiling Point | ~290 °C (decomposes) | [3] |

| Flash Point | 160 °C | [4] |

| Autoignition Temperature | 400 °C | [4] |

| Solubility | Soluble in water and ethanol; insoluble in ether | [2] |

Thermal Stability Assessment of Diglycerol

The thermal stability of a material refers to its ability to resist decomposition at high temperatures. For diglycerol, this is a critical parameter that dictates its processing limits and shelf-life in various applications. The primary techniques used to evaluate the thermal stability of polyols like diglycerol are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature at which maximum degradation occurs, and the residual mass after decomposition.

Expected TGA Profile of Diglycerol:

Based on the thermal behavior of glycerol and other polyglycerols, the TGA curve for diglycerol is expected to show:

-

Initial Stability: Minimal to no weight loss at temperatures below 200°C.

-

Onset of Decomposition: A gradual to sharp decrease in mass, likely commencing in the range of 200-250°C.

-

Major Decomposition: A significant weight loss step at temperatures above 250°C, corresponding to the primary degradation of the molecule.

-

Residue: A small percentage of char residue may remain at the end of the analysis, depending on the atmosphere (inert or oxidative).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), as well as to study decomposition kinetics.

For amorphous or semi-crystalline materials, DSC can reveal important information about their physical state at different temperatures. While specific DSC thermograms for pure diglycerol are scarce, studies on glycerol- and diglycerol-based polyesters have reported glass transition temperatures (Tg) in the range of -50°C to -20°C.[4]

Expected DSC Profile of Diglycerol:

A DSC analysis of diglycerol would likely reveal:

-

Glass Transition (Tg): A subtle shift in the baseline of the heat flow curve, indicative of the transition from a glassy to a rubbery state. This would be observed at sub-ambient temperatures.

-

Decomposition: An exothermic or endothermic peak at higher temperatures, corresponding to the energy changes associated with thermal degradation. The nature of this peak (exothermic or endothermic) would depend on the specific decomposition reactions occurring.

Experimental Protocols

To ensure accurate and reproducible data on the thermal stability of diglycerol, standardized experimental protocols for TGA and DSC are essential. The following sections detail the recommended methodologies.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal decomposition profile of diglycerol.

Apparatus: A thermogravimetric analyzer capable of controlled heating rates and atmosphere.

Procedure:

-

Sample Preparation: A small, representative sample of diglycerol (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation. For studying oxidative stability, air or oxygen can be used.[3]

-

The initial temperature is set to ambient (e.g., 25°C).

-

-

Heating Program: The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600-800°C).[8][9]

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (To), the temperature of maximum decomposition rate (Tmax) from the derivative thermogravimetric (DTG) curve, and the final residual mass.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the thermal transitions and decomposition behavior of diglycerol.

Apparatus: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small sample of diglycerol (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heating and Cooling Program: A "heat-cool-heat" cycle is often employed to erase the thermal history of the sample.[10]

-

First Heating Scan: The sample is heated from a low temperature (e.g., -80°C) to a temperature above its expected transitions but below its decomposition temperature (e.g., 150°C) at a controlled rate (e.g., 10°C/min).

-

Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10°C/min).

-

Second Heating Scan: A second heating scan is performed under the same conditions as the first to observe the intrinsic thermal behavior of the material. To study decomposition, the heating can be extended to higher temperatures (e.g., 400°C).

-

-

Data Acquisition: The differential heat flow between the sample and reference pans is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the glass transition temperature (Tg), melting and crystallization peaks (if any), and the enthalpy changes associated with these transitions. Decomposition is typically observed as a broad exothermic or endothermic event at higher temperatures.

Thermal Decomposition Pathway

The thermal decomposition of diglycerol is expected to proceed through a complex series of reactions. While a detailed mechanism specific to diglycerol is not well-established, insights can be drawn from the decomposition of its parent molecule, glycerol. The thermal degradation of glycerol can involve dehydration to form acrolein and other aldehydes, as well as C-C and C-O bond cleavage to produce a variety of smaller molecules.[9][11][12] It is plausible that the ether linkage in diglycerol is a point of initial thermal cleavage, leading to the formation of glycerol and other reactive intermediates.

Caption: Experimental workflow for assessing the thermal stability of diglycerol.

Factors Influencing Thermal Stability

The thermal stability of diglycerol in an industrial application can be influenced by several factors:

-

Purity: The presence of impurities, such as residual catalysts from synthesis or other polyglycerol oligomers, can lower the overall thermal stability.

-

Atmosphere: As with glycerol, the presence of oxygen can significantly lower the decomposition temperature of diglycerol and alter the decomposition pathway.[5]

-

Presence of Other Ingredients: In a formulation, interactions with other components (e.g., acids, bases, or metal ions) can either stabilize or destabilize the diglycerol molecule.

-

Heating Rate: The rate at which the temperature is increased can affect the observed decomposition temperatures in TGA and DSC analyses.[8]

Industrial Applications and Thermal Considerations

The thermal stability of diglycerol is a key consideration in its various industrial uses:

-

Cosmetics and Personal Care: In the formulation of creams and lotions, diglycerol may be subjected to heating during the emulsification process. Its stability ensures that it does not degrade and produce undesirable byproducts.

-

Pharmaceuticals: As an excipient in drug formulations, diglycerol must be stable during manufacturing processes that may involve heat, such as melt granulation or sterilization.

-

Food Industry: When used as a food additive, diglycerol must withstand processing temperatures without decomposing into harmful substances.

-

Polymers: In the synthesis of polyesters and other polymers, diglycerol is a monomer that must be stable at the polymerization temperatures.[7]

Conclusion

Understanding the thermal stability of diglycerol is crucial for its effective and safe use in a wide range of industrial applications. While specific TGA and DSC data for pure diglycerol are not extensively published, by analyzing the behavior of its constituent monomer, glycerol, and related polyglycerol compounds, a reliable estimation of its thermal properties can be made. Diglycerol is expected to be more thermally stable than glycerol, with decomposition likely initiating above 200°C. The use of standardized TGA and DSC protocols is essential for accurately characterizing the thermal profile of specific diglycerol grades and formulations. For researchers, scientists, and drug development professionals, a thorough evaluation of the thermal stability of diglycerol will ensure the quality, safety, and efficacy of their final products.

References

- 1. Thermal Study of Polyols for the Technological Application as Plasticizers in Food Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 4. researchgate.net [researchgate.net]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 11. Investigation of the thermal decomposition mechanism of glycerol: the combination of a theoretical study based on the Minnesota functional and experimental support - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Spectroscopic Fingerprinting of Diglycerol: A Technical Guide to NMR, FTIR, and Mass Spectrometry Analysis

For Immediate Release

This technical guide provides an in-depth analysis of diglycerol utilizing fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data interpretation, and visualization of the molecular characteristics of diglycerol.

Introduction to Diglycerol and its Spectroscopic Analysis

Diglycerol, a polyol formed from the etherification of two glycerol molecules, exists as a mixture of isomers, primarily linear (α,α' and α,β) and branched (β,β'). Its utility in the pharmaceutical, cosmetic, and food industries necessitates robust analytical methods for quality control and structural elucidation. NMR, FTIR, and MS provide complementary information on the molecular structure, functional groups, and mass of diglycerol, respectively. This guide details the application of these techniques for a comprehensive characterization.

Chemical Structure of Diglycerol Isomers

Diglycerol is not a single entity but a collection of isomers formed through the linkage of two glycerol units. The primary isomers include two linear forms (α,α' and α,β) and one branched form (β,β'). Understanding these structures is fundamental to interpreting the spectroscopic data.

Caption: Isomeric forms of diglycerol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of diglycerol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the differentiation of isomers.

Experimental Protocol for NMR Analysis

Sample Preparation:

-

Dissolve approximately 10-20 mg of the diglycerol sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆).

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-10 ppm.

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.

-

Pulse Program: Inverse-gated decoupling sequence (e.g., 'zgig' on Bruker instruments) to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.[1]

-

Number of Scans: 1024 or more, as ¹³C is less sensitive.

-

Relaxation Delay (d1): 2-10 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-100 ppm.

¹H and ¹³C NMR Data for Diglycerol

The following tables summarize the expected chemical shifts for diglycerol, estimated based on the known values for glycerol and the influence of ether linkages. The chemical environment of each proton and carbon atom is slightly different for each isomer, leading to a complex spectrum for a mixture. For reference, in D₂O, the methine proton of glycerol appears at δH 3.77 ppm, and the methylene protons at δH 3.63 and 3.54 ppm. The methine carbon resonates at δC 73.1 ppm and the methylene carbons at δC 62.5 ppm.[1]

Table 1: Estimated ¹H NMR Chemical Shifts (δ, ppm) for Diglycerol in D₂O

| Proton Type | α,α'-isomer | α,β-isomer | β,β'-isomer |

| -CH₂-O- | ~3.6-3.8 | ~3.6-3.8 | ~3.7-3.9 |

| -CH(OH)- | ~3.8-4.0 | ~3.8-4.0 | ~3.9-4.1 |

| -CH₂OH | ~3.5-3.7 | ~3.5-3.7 | ~3.6-3.8 |

Table 2: Estimated ¹³C NMR Chemical Shifts (δ, ppm) for Diglycerol in D₂O

| Carbon Type | α,α'-isomer | α,β-isomer | β,β'-isomer |

| -CH₂-O- | ~70-72 | ~70-73 | ~78-80 |

| -CH(OH)- | ~68-70 | ~68-70 | - |

| -CH₂OH | ~61-63 | ~61-63 | ~61-63 |

| -CH-O- | - | ~78-80 | - |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For diglycerol, the key functional groups are hydroxyl (-OH) and ether (C-O-C) groups.

Experimental Protocol for FTIR Analysis

Due to the viscous nature of diglycerol, Attenuated Total Reflectance (ATR) is the preferred method for FTIR analysis.

Sample Preparation and Analysis (ATR-FTIR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the diglycerol sample directly onto the center of the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

FTIR Spectral Data for Diglycerol

The FTIR spectrum of diglycerol is characterized by strong absorptions corresponding to O-H and C-O stretching vibrations.

Table 3: Characteristic FTIR Absorption Bands for Diglycerol

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3600-3200 (broad) | O-H stretching | Hydroxyl (-OH) |

| 2940-2885 | C-H stretching (asymmetric and symmetric) | Methylene (-CH₂) |

| ~1335 | C-O-H rocking | Hydroxyl (-OH) |

| 1150-1000 | C-O stretching | Ether (C-O-C) and Alcohol (C-OH) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like diglycerol.

Experimental Protocol for ESI-MS Analysis

Sample Preparation:

-

Prepare a stock solution of the diglycerol sample in a suitable solvent (e.g., methanol or water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

-